2H-Nonafluorobutane

Microwave Spectroscopy Molecular Structure Isomer Identification

2H-Nonafluorobutane (CAS 680-17-1), systematically named 1,1,1,2,2,3,4,4,4-nonafluorobutane, is a partially fluorinated hydrofluorocarbon (HFC) with the molecular formula C4HF9 and a molecular weight of 220.04 g/mol. As a member of the hydrofluorocarbon class, it possesses zero ozone depletion potential (ODP) and is primarily utilized as a low-boiling specialty gas in semiconductor processing and as a refrigerant component.

Molecular Formula C4HF9
Molecular Weight 220.04 g/mol
CAS No. 680-17-1
Cat. No. B1333371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Nonafluorobutane
CAS680-17-1
Molecular FormulaC4HF9
Molecular Weight220.04 g/mol
Structural Identifiers
SMILESC(C(C(F)(F)F)(F)F)(C(F)(F)F)F
InChIInChI=1S/C4HF9/c5-1(3(8,9)10)2(6,7)4(11,12)13/h1H
InChIKeyQXIZXTKKSIAZOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Nonafluorobutane (CAS 680-17-1): Technical Baseline for Procurement Specification


2H-Nonafluorobutane (CAS 680-17-1), systematically named 1,1,1,2,2,3,4,4,4-nonafluorobutane, is a partially fluorinated hydrofluorocarbon (HFC) with the molecular formula C4HF9 and a molecular weight of 220.04 g/mol . As a member of the hydrofluorocarbon class, it possesses zero ozone depletion potential (ODP) and is primarily utilized as a low-boiling specialty gas in semiconductor processing and as a refrigerant component . Its key procurement-relevant physicochemical identifiers include a boiling point of 15°C and a density of 1.526 g/cm³ .

Procurement Risk: Why Generic 'Nonafluorobutane' Specifications Fail for 2H-Nonafluorobutane (680-17-1)


Procuring 'nonafluorobutane' without specifying the 2H-isomer (CAS 680-17-1) poses a significant substitution risk due to the existence of the distinct 1H-isomer (CAS 375-17-7). These are not interchangeable. While sharing the same atomic composition, their different hydrogen atom positions lead to measurable differences in molecular rotational constants and conformational dynamics, which directly translate into divergent macroscopic properties critical for precision applications [1]. As detailed in the evidence below, spectroscopic and thermodynamic data confirm that a generic specification can result in a product with fundamentally different physical behavior, impacting process reproducibility in high-precision sectors like semiconductor manufacturing and spectroscopic calibration [2].

2H-Nonafluorobutane (680-17-1) Differentiation Evidence: A Quantitative Comparator Guide


Molecular Rotational Constants: 2H-Nonafluorobutane vs. 1H-Nonafluorobutane

The molecular rotational constants (A, B, C) are unique identifiers that govern a molecule's rotational spectrum. 2H-nonafluorobutane exhibits fundamentally different rotational constants compared to the 1H-isomer, confirmed by direct microwave spectroscopy. The 2H-isomer's constants (A=1472.282, B=548.530, C=510.349 MHz) [1] are distinct from the gauche/anti conformer of the 1H-isomer (A=1066.938, B=768.474, C=671.314 MHz) [2]. The relative difference is most pronounced for constant A (38% higher for 2H), directly reflecting the different distribution of fluorine atoms and mass distribution along the principal axes.

Microwave Spectroscopy Molecular Structure Isomer Identification

Atmospheric Lifetime and Global Warming Potential: 2H-Nonafluorobutane vs. Short-Chain HFC

The atmospheric fate of n-C4F9H (the parent class) has been directly measured to have an atmospheric lifetime of 31 years and a 100-year Global Warming Potential (GWP) of 2660 [1]. This is significantly different from commonly used short-chain HFCs like HFC-134a (CF3CH2F), which has a shorter lifetime of approximately 14 years and a GWP of 1300 [2]. While the specific kinetic reaction rates for the 2H-isomer with OH radicals are unavailable, the class-level kinetic data for the n-C4F9H backbone indicates that the 2H-isomer is expected to have a similar, if not identical, atmospheric lifetime and GWP, as reactivity is dominated by the CF2 backbone rather than the terminal H atom position.

Environmental Impact Atmospheric Chemistry Refrigerant Selection

Boiling Point Differentiation: 2H-Nonafluorobutane vs. 1H-Nonafluorobutane

The boiling point difference between the two isomers is a critical process parameter. 2H-nonafluorobutane (CAS 680-17-1) is reported with a boiling point of 15.0°C , whereas the 1H-isomer (CAS 375-17-7) typically shows a slightly higher boiling point range of 17.9°C . This 2.9°C difference is significant for processes relying on precise condensation and vaporization cycles, such as in specialty refrigerant blends or as a carrier gas in temperature-sensitive semiconductor deposition.

Thermophysical Properties Phase Change Process Engineering

High-Value Application Scenarios for 2H-Nonafluorobutane (CAS 680-17-1) Driven by Quantitative Differentiation


Spectroscopic Calibration and Isomer-Specific Analytical Standards

The unique rotational constants (A=1472.282 MHz) provide an unambiguous spectral fingerprint, making high-purity 2H-nonafluorobutane the required standard for calibrating microwave spectrometers when analyzing HFC mixtures, as established by the direct head-to-head comparison with the 1H-isomer [1]. Procurement of the incorrect isomer would render calibration libraries invalid, as the spectra are non-overlapping in critical regions.

Low-Temperature Specialty Heat Transfer Fluid Design

With a boiling point of 15.0°C, which is 2.9°C lower than the 1H-isomer, 2H-nonafluorobutane is the preferred component in refrigerant blends targeting enhanced low-temperature lift in chillers, as inferred from cross-study thermophysical comparisons [1]. This lower boiling point directly contributes to a higher volumetric cooling capacity at a given suction pressure, a key procurement criterion for refrigerant formulation.

Precision Semiconductor Manufacturing Process Gas

The differentiated physical properties, particularly its specific vapor pressure and thermal conductivity, support its use as a process gas for silicon nitride deposition, where precise thermal management is critical [1]. The verified isomer identity prevents process variability that would arise from using the 1H-isomer, which has a different boiling point and, consequently, a different mass flow controller calibration profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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